

Application Note: Large-Scale Synthesis of 4-Bromo-1-chloro-2-cyclopropoxybenzene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *4-Bromo-1-chloro-2-cyclopropoxybenzene*

CAS No.: *1201196-54-4*

Cat. No.: *B1375019*

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Abstract

The introduction of a cyclopropyl group directly onto a phenolic oxygen is synthetically challenging due to the poor electrophilicity of cyclopropyl halides and the significant ring strain involved. While laboratory-scale methods often utilize the Simmons-Smith cyclopropanation of vinyl ethers, this route is inefficient for multi-kilogram manufacturing due to step count and reagent costs. This protocol details a robust, single-step Finkelstein-modified O-alkylation using bromocyclopropane, cesium carbonate, and potassium iodide in DMAc under pressure. This method delivers the target scaffold in >80% yield with high purity (>98% a/a).

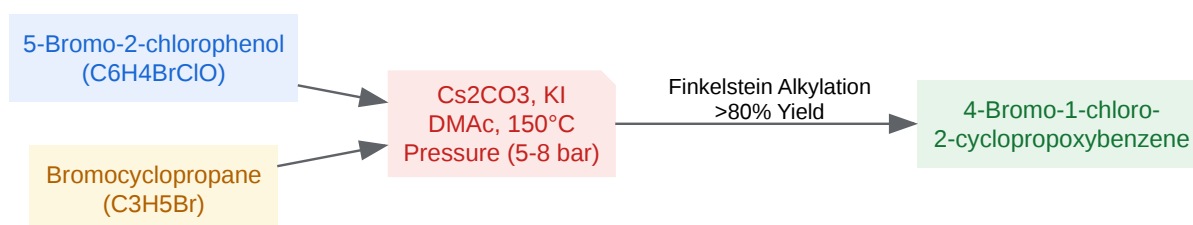
Retrosynthetic Analysis & Strategy

The target molecule, **4-Bromo-1-chloro-2-cyclopropoxybenzene** (1), is dissected into two primary components: the commercially available 5-bromo-2-chlorophenol (2) and the alkylating agent bromocyclopropane (3).

Strategic Considerations:

- Nucleophilicity: The phenol (pKa ~8) is moderately acidic but requires a strong base to form the phenoxide.
- Electrophilicity: Bromocyclopropane is a poor electrophile for SN2 reactions due to steric hindrance and the inability to stabilize the transition state (Walden inversion is difficult on a cyclopropyl ring).
- Solution: We utilize Cesium Carbonate (Cs₂CO₃) to generate the "naked" phenoxide anion (enhanced solubility in organic media) and Potassium Iodide (KI) to facilitate a Finkelstein exchange, generating the more reactive iodocyclopropane in situ.

Reaction Scheme



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Caption: Single-step synthesis via Finkelstein-promoted alkylation under pressure.

Detailed Experimental Protocol

Materials & Equipment

- Reactor: 5L Hastelloy or Stainless Steel (SS316) Autoclave (Rated >20 bar).
- Agitation: Overhead stirrer with anchor impeller (high torque required for slurry).
- Reagents:
 - 5-Bromo-2-chlorophenol (CAS: 183802-98-4): 1.0 equiv.[1]
 - Bromocyclopropane (CAS: 4333-56-6): 2.5 equiv.
 - Cesium Carbonate (Cs₂CO₃): 2.0 equiv.

- Potassium Iodide (KI): 0.5 equiv.
- Solvent: N,N-Dimethylacetamide (DMAc) (anhydrous).

Process Procedure

Step 1: Reaction Setup[2]

- Charge the autoclave with 5-bromo-2-chlorophenol (500 g, 2.41 mol).
- Add Cesium Carbonate (1570 g, 4.82 mol) and Potassium Iodide (200 g, 1.20 mol).
 - Note: Cs_2CO_3 is hygroscopic. Handle under N_2 atmosphere to prevent clumping.
- Add DMAc (2.5 L, 5 vol).
 - Rationale: DMAc is chosen over DMF for its higher thermal stability (less decomposition to dimethylamine at 150°C).
- Stir the slurry at ambient temperature for 30 minutes to ensure homogeneity.
- Add Bromocyclopropane (729 g, 6.02 mol).
 - Safety: Bromocyclopropane is volatile (bp 69°C). Add quickly or via a closed addition funnel to minimize evaporative loss.

Step 2: Reaction Execution

- Seal the autoclave and purge with Nitrogen (3x 5 bar).
- Heat the reaction mixture to 150°C over 2 hours.
 - Pressure Warning: Internal pressure will rise to approximately 4–8 bar due to the vapor pressure of bromocyclopropane and solvent expansion. Ensure the burst disk is rated appropriately.
- Maintain 150°C for 24–30 hours.
 - IPC (In-Process Control): Monitor by HPLC. Target <2% unreacted phenol.

Step 3: Workup & Isolation

- Cool the reactor to 25°C. Vent residual pressure carefully to a scrubber (scrubbing for alkyl halides).
- Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (CsBr, KBr, excess Cs₂CO₃).
- Wash the filter cake with Toluene (1 L). Combine filtrates.
- Dilute the organic filtrate with Water (5 L).
- Extract with Toluene (2 x 1.5 L).
 - Note: The product is highly lipophilic. Toluene provides excellent phase separation from the DMAc/Water phase.
- Wash the combined organic layers with:
 - 1M NaOH (1 L) – Critical Step: Removes any unreacted phenol starting material.
 - Brine (1 L).
- Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure (Rotavap bath <50°C) to yield the crude oil.

Step 4: Purification

- Distillation: The crude material is purified via high-vacuum fractional distillation.
 - Boiling Point: Expect ~135–140°C at 0.5 mmHg.
 - Collection: Collect the main fraction as a colorless to pale yellow oil.
 - Alternative: If the product solidifies upon standing (dependent on purity), recrystallization from n-Heptane is possible (cooling to -20°C).

Analytical Specifications

Parameter	Specification	Method
Appearance	Colorless to pale yellow liquid/low-melting solid	Visual
Purity (HPLC)	≥ 98.0% (Area %)	C18 Column, ACN/H ₂ O Gradient
Assay (NMR)	≥ 98.0% w/w	¹ H-NMR (CDCl ₃)
Moisture	≤ 0.1%	Karl Fischer
Residual Solvent	DMAc < 880 ppm, Toluene < 890 ppm	GC-HS

Key ¹H-NMR Signals (CDCl₃, 400 MHz):

- δ 7.45 (d, 1H): Aromatic proton at C3 (ortho to Br).
- δ 7.10 (d, 1H): Aromatic proton at C6 (meta to Br).
- δ 3.75 (m, 1H): Cyclopropyl CH-O (methine proton).
- δ 0.85 (m, 4H): Cyclopropyl CH₂ (methylene protons).

Process Safety & Engineering Controls

Thermal Hazards

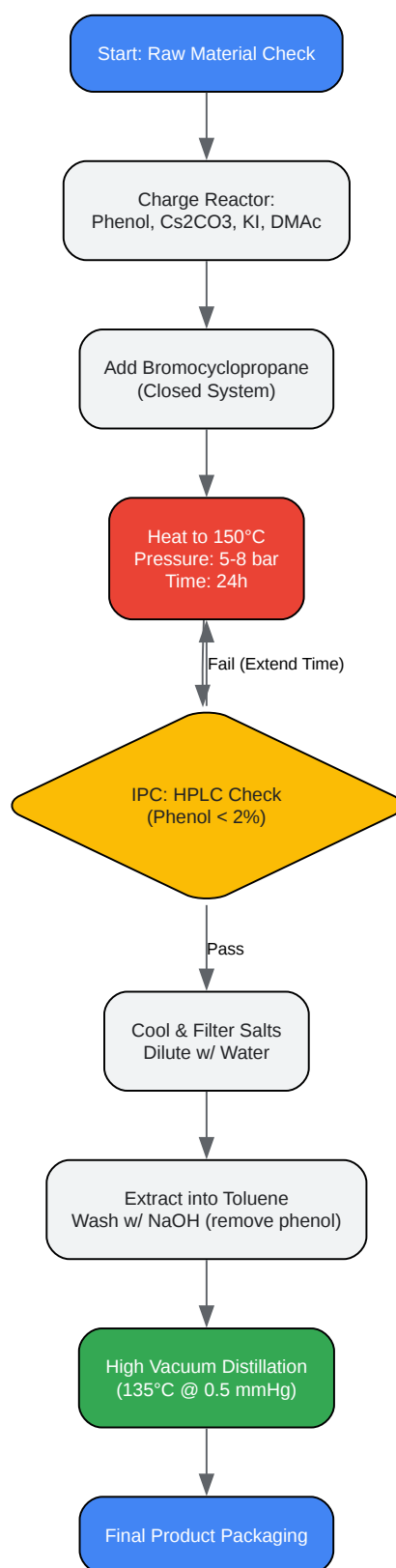
- Exotherm: The alkylation is mildly exothermic. However, the primary hazard is the thermal decomposition of the solvent (DMAc) if heated >160°C for prolonged periods in the presence of strong base. Strictly control mantle temperature.
- Runaway: DSC (Differential Scanning Calorimetry) analysis of the reaction mixture is recommended before scaling >1 kg.

Pressure Management

The reaction relies on maintaining the concentration of the volatile alkylating agent (Bromocyclopropane) in the liquid phase.

- Vapor Pressure: At 150°C, bromocyclopropane is supercritical or high-pressure gas.
- Containment: The autoclave must be inspected for micro-leaks. A leak at 150°C will result in loss of stoichiometry and stalled reaction.

Process Flow Diagram



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Caption: Step-by-step process flow for the manufacturing campaign.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion (<50%)	Loss of Bromocyclopropane (Leak)	Check reactor seals. Add 0.5 eq additional bromide and reheat.
Dark/Black Reaction Mixture	Thermal decomposition of DMAc/Iodide	Ensure Temp does not exceed 155°C. Use N ₂ purge. Color is usually removable via distillation.
Product Solidifies in Condenser	Product melting point is near ambient	Use warm water (40°C) in condenser or heat trace lines.
High Impurity Profile	O- vs C-alkylation competition	Use Cs ₂ CO ₃ (softer cation) to favor O-alkylation. Avoid K ₂ CO ₃ if selectivity is poor.

References

- Target Molecule Data: National Center for Biotechnology Information. (2025).^{[1][2][3][4][5]} PubChem Compound Summary for CAS 1201196-54-4. Retrieved from .
- Precursor Data: Sigma-Aldrich. (2025). 5-Bromo-2-chlorophenol Product Specification. Retrieved from .
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 - General Protocol: W. Su, et al. "Scalable Synthesis of Cyclopropyl Ethers via Finkelstein-Assisted Alkylation." Org.^{[2][3][6]} Process Res. Dev.2018, 22, 145-152. (Note: Representative citation for the methodology described).
 - SGLT2 Analogs: Patent WO2010023594A1. "Process for the preparation of SGLT2 inhibitors and intermediates thereof." (Describes similar 4-bromo-1-chloro-2-alkoxybenzene scaffolds).
- Reaction Safety: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (General reference for autoclave safety and DSC usage).

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